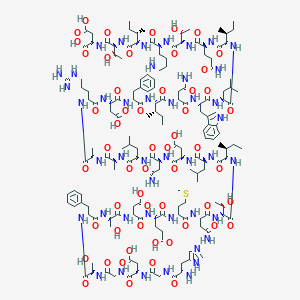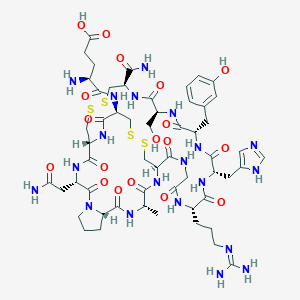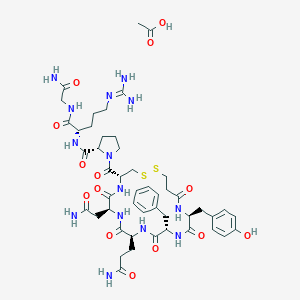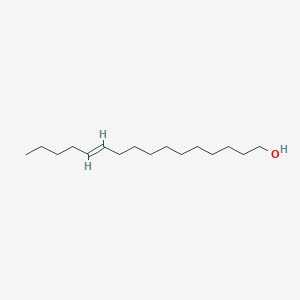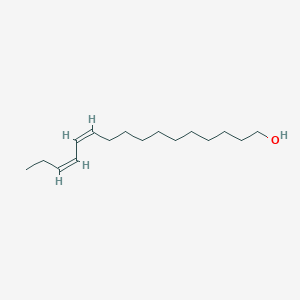
(Z)-9-Tetradecen-1-ol
Vue d'ensemble
Description
Synthesis Analysis The synthesis of (Z)-9-Tetradecen-1-ol and its derivatives, such as (Z)-9-tetradecen-1-ol acetate and (Z)-9-tetradecen-1-ol formate, is often achieved through methods that involve asymmetric bioreduction or Wittig reactions. For example, (5Z,13S)-5-Tetradecen-13-olide, a related compound, was synthesized using asymmetric bioreduction with immobilized bakers’ yeast, showcasing the versatility and efficiency of biocatalytic methods in producing optically pure forms of such compounds (Naoshima et al., 1990).
Molecular Structure Analysis The molecular structure of (Z)-9-Tetradecen-1-ol is characterized by its long carbon chain and the presence of a double bond with Z configuration, which significantly influences its chemical behavior and interaction with other molecules. This configuration plays a crucial role in its effectiveness as a pheromone, affecting its binding and recognition by specific receptors in insects.
Chemical Reactions and Properties (Z)-9-Tetradecen-1-ol participates in various chemical reactions, including esterification to form derivatives like acetates and formates, which are used in pheromone traps for agricultural pests. Its reactivity is influenced by the double bond's position and configuration, enabling the synthesis of specific isomers for targeted applications (Jones & Sparks, 1979).
Applications De Recherche Scientifique
Insect Attraction and Monitoring :
- (Z)-9-Tetradecen-1-ol is a component of female sex pheromone glands and is effective in field trapping tests for capturing male apple ermine moths (McDonough et al., 1990).
- It is also a main pheromone component of Heliothis peltigera and is used for monitoring this insect (Dunkelblum & Kehat, 1989).
- Similarly, it is essential for the attractiveness of Pandemus heparana males, making it valuable for trapping and monitoring these moths (Frérot et al., 1982).
Pheromone Research :
- In fall armyworms, (Z)-9-TDA acts as a secondary sex pheromone, showing synergism when added to (Z)-9-dodecen-1-ol acetate (Jones & Sparks, 1979).
- (Z)-9-tetradecen-1-ol formate and (Z)-9-tetradecenal blends can attract Heliothis virescens males as effectively as 3 virgin females and virelure (Mitchell et al., 1978).
- It can also act as a powerful inhibitor of pheromone-mediated communication in the oriental tobacco budworm moth (Boo et al., 1995).
Odorant Receptor Studies :
- (Z)-5-tetradecen-1-ol is identified as a natural ligand for a mouse odorant receptor, influencing urine attractiveness to female mice (Yoshikawa et al., 2013).
Safety And Hazards
(Z)-9-Tetradecen-1-ol is generally safe for humans, as it primarily affects moth behavior. However, standard safety precautions should be followed during its handling and synthesis.
Orientations Futures
- Enhanced Lure Formulations : Incorporating (Z)-9-Tetradecen-1-ol into pheromone traps could improve their efficacy in monitoring H. robusta populations.
- Ecological Implications : Investigate the ecological impact of this compound on moth populations and their interactions within ecosystems.
Propriétés
IUPAC Name |
(Z)-tetradec-9-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAAJQNJNPBBSX-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035292 | |
| Record name | 9-cis-Tetradecenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-9-Tetradecen-1-ol | |
CAS RN |
35153-15-2 | |
| Record name | (Z)-9-Tetradecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristoleyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Tetradecen-1-ol, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-cis-Tetradecenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-tetradec-9-enol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTOLEYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YGA82T5MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



